molecular formula C17H30Cl2N2O4 B6486398 1-(2,6-dimethoxyphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1215353-79-9

1-(2,6-dimethoxyphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride

Cat. No.: B6486398
CAS No.: 1215353-79-9
M. Wt: 397.3 g/mol
InChI Key: NXQQAPIRQCQOFU-UHFFFAOYSA-N
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Description

1-(2,6-dimethoxyphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride is a synthetic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound is characterized by its unique structure, which includes a phenoxy group, a piperazine ring, and a propanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-dimethoxyphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2,6-dimethoxyphenol with an appropriate halogenated compound to form the phenoxy intermediate.

    Introduction of the Piperazine Ring: The phenoxy intermediate is then reacted with 4-ethylpiperazine under suitable conditions to introduce the piperazine ring.

    Formation of the Propanol Moiety: The final step involves the reaction of the intermediate with a propanol derivative to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the synthesis in batches.

    Continuous Flow Processing: Employing continuous flow reactors to enhance efficiency and scalability.

    Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-dimethoxyphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy or piperazine groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

1-(2,6-dimethoxyphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Pharmacology: The compound is investigated for its interactions with various receptors and enzymes in the body.

    Industrial Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

    Biological Studies: The compound is used in research to understand its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of 1-(2,6-dimethoxyphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride involves its interaction with specific molecular targets:

    Receptors: The compound may bind to certain receptors in the nervous system, modulating their activity.

    Enzymes: It can inhibit or activate enzymes involved in metabolic pathways.

    Cellular Pathways: The compound may influence signaling pathways, affecting cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,6-dimethoxyphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol
  • 1-(2,6-dimethoxyphenoxy)-3-(4-ethylpiperidin-1-yl)propan-2-ol

Uniqueness

1-(2,6-dimethoxyphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-(2,6-dimethoxyphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O4.2ClH/c1-4-18-8-10-19(11-9-18)12-14(20)13-23-17-15(21-2)6-5-7-16(17)22-3;;/h5-7,14,20H,4,8-13H2,1-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXQQAPIRQCQOFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(COC2=C(C=CC=C2OC)OC)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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